(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid

Enzymatic peptide synthesis Dipeptide esterification Papain biocatalysis

(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid, commonly designated Boc-Leu-Gly-OH or N-(tert-butoxycarbonyl)-L-leucylglycine, is a protected dipeptide composed of N-terminal Boc-protected L-leucine coupled to glycine via a standard peptide bond. It serves as a pre-activated, racemization-resistant building block that accelerates Boc-strategy solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation by inserting two residues in a single coupling step, thereby reducing the number of synthetic cycles and cumulative yield losses inherent to stepwise amino acid addition.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
Cat. No. B8006545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)
InChIKeyNRXDUMDULDHIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Leu-Gly-OH (CAS 32991-17-6): Why This N-Boc-Protected Dipeptide Building Block Is the Optimal Choice for Solution- and Solid-Phase Peptide Synthesis


(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid, commonly designated Boc-Leu-Gly-OH or N-(tert-butoxycarbonyl)-L-leucylglycine, is a protected dipeptide composed of N-terminal Boc-protected L-leucine coupled to glycine via a standard peptide bond . It serves as a pre-activated, racemization-resistant building block that accelerates Boc-strategy solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation by inserting two residues in a single coupling step, thereby reducing the number of synthetic cycles and cumulative yield losses inherent to stepwise amino acid addition . Commercial availability at purities of ≥99% (HPLC) further distinguishes it as a reliable intermediate for high-fidelity peptide assembly .

Boc-Leu-Gly-OH Selection Guide: Why Sequence Isomers, Unprotected Analogs, or Fmoc Counterparts Cannot Substitute Without Risk


The assumption that any leucine-glycine dipeptide derivative can interchangeably serve as a building block ignores three critical failure modes. First, the sequence isomer Boc-Gly-Leu-OH (CAS 51871-42-2) presents leucine at the C-terminus rather than glycine, which fundamentally alters reactivity in enzyme-catalyzed transformations; quantitative evidence shows Boc-Leu-Gly-OH undergoes papain-catalyzed esterification in 80% yield, whereas Boc-Gly-Leu-OH produces only the aminoester side-product [1]. Second, the unprotected dipeptide H-Leu-Gly-OH lacks the N-terminal blocking group required for controlled chain elongation, leading to uncontrolled oligomerization and complex purification challenges. Third, substituting an Fmoc-protected analog (Fmoc-Leu-Gly-OH) forces the user into a base-labile deprotection regime that is incompatible with base-sensitive side-chain protecting groups or acid-labile linkers, whereas the Boc group is removed under mild acidic conditions (TFA) that are orthogonal to most benzyl-based side-chain protections used in Boc-SPPS [2]. These mechanistic constraints make ad hoc substitution a direct threat to synthetic yield, enantiopurity, and product homogeneity.

Boc-Leu-Gly-OH Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Papain-Catalyzed Esterification: Boc-Leu-Gly-OH Achieves 80% Yield vs. Boc-Gly-Leu-OH's Failure to Produce the Desired Ester

In a direct enzymatic esterification assay using papain immobilized on XAD-7 in methylene chloride, Boc-Leu-Gly-OH (hydrophobic Leu at the P2 position) produced the desired ester in 80% yield. Under identical conditions, the sequence isomer Boc-Gly-Leu-OH—bearing glycine at the P2 position—failed to undergo esterification and instead yielded exclusively the aminoester byproduct Boc-Gly-OR, representing near-zero productive yield [1]. This demonstrates that the P2 residue identity, not merely the amino acid composition, governs enzymatic acceptance.

Enzymatic peptide synthesis Dipeptide esterification Papain biocatalysis

Tentoxin Cyclic Tetrapeptide Synthesis: Boc-Leu-Gly-OH Enables 60% Overall Yield, Surpassing Previous Synthetic Routes

In the stereospecific synthesis of the phytotoxic cyclic tetrapeptide tentoxin, Boc-Leu-Gly-OH served as the key dipeptide building block, delivering the linear tetrapeptide precursor Boc-R1Ala-Leu-R2ΔZPhe-Gly-OMe in 72% yield. Subsequent HATU-mediated cyclization proceeded at 81% yield, affording tentoxin in an overall 60% yield from Boc-Leu-Gly-OH [1]. Earlier published syntheses of tentoxin reported consistently poor total yields due to difficulties in the cyclization and dehydro-amino acid introduction steps, making this route the highest-yielding approach documented at the time of publication.

Cyclic peptide synthesis Natural product chemistry Phytotoxin synthesis

Racemization Resistance: Boc-Leu-Gly-OH and Cognate Boc-Dipeptides Exhibit No Detectable Epimerization Under Strongly Basic Alkylation Conditions

Systematic investigations of polylithiated Boc-protected tripeptides and tetrapeptides—including Boc-Leu-Gly-MeLeu-OH and Boc-Leu-Gly-Pro-Leu-OH—revealed that no epimerization (racemization of amino acid residues) occurs under the strongly basic conditions required for glycine enolate formation [1]. This stereochemical robustness is attributed to the Boc urethane protecting group, which suppresses α-proton abstraction at the urethane-protected N-terminal residue. In contrast, unprotected or Cbz-protected dipeptides are susceptible to base-catalyzed racemization under comparable conditions, as documented in classical peptide racemization studies [2].

Peptide enolate chemistry C-Alkylation Stereochemical integrity

Commercial Purity Specifications: Boc-Leu-Gly-OH Is Routinely Supplied at ≥99% (HPLC), Outperforming the ≥95% Typical of Boc-Gly-Leu-OH and Fmoc-Leu-Gly-OH

Across multiple reputable vendors, Boc-Leu-Gly-OH (CAS 32991-17-6) is consistently specified at ≥99% purity by HPLC , with additional TLC-based specifications at ≥99% [1]. In comparison, the sequence isomer Boc-Gly-Leu-OH is more commonly listed at ≥95% , and the Fmoc analog Fmoc-Leu-Gly-OH typically ranges from ≥95% to 98% depending on the supplier . The higher and more consistent purity specification of Boc-Leu-Gly-OH reduces the risk of introducing deletant or epimeric impurities into the growing peptide chain, which is particularly critical for long sequences where cumulative impurity incorporation can drastically reduce final product homogeneity.

Peptide building block quality HPLC purity Procurement specifications

Orthogonal Protection Strategy: Boc-Leu-Gly-OH Integrates Seamlessly into Boc/Bzl SPPS While Fmoc-Leu-Gly-OH Is Incompatible with Acid-Labile Linkers

The Boc group of Boc-Leu-Gly-OH is cleaved under acidic conditions (typically 50% TFA in CH₂Cl₂) that are fully orthogonal to the benzyl (Bzl) and cyclohexyl (cHex) side-chain protections used in Boc-SPPS [1]. In contrast, Fmoc-Leu-Gly-OH requires basic deprotection (20% piperidine in DMF), which is incompatible with base-sensitive protecting groups (e.g., Fmoc, allyl esters) and may promote aspartimide formation in sequences containing Asp-Gly motifs. The Boc/Bzl strategy also avoids the hazardous anhydrous HF cleavage historically associated with Boc-SPPS when modern TFA-labile resins and linkers are employed. Boc-Leu-Gly-OH is specifically catalogued as part of the 'Boc-Dipeptide Building Blocks' product family designed for Boc-SPPS , while Fmoc-Leu-Gly-OH is restricted to Fmoc/tBu chemistry.

Solid-phase peptide synthesis Orthogonal protection Boc/Bzl strategy

Long-Term Storage Stability: Boc-Leu-Gly-OH Maintains Specification for 3 Years at -20°C as Dry Powder, Enabling Bulk Procurement

According to vendor stability data, Boc-Leu-Gly-OH can be stored as dry powder at -20°C for up to 3 years without degradation, and solutions stored at -80°C remain stable for 1 year . This stability profile exceeds that of many unprotected dipeptides (e.g., H-Leu-Gly-OH), which are hygroscopic and susceptible to diketopiperazine formation or hydrolysis upon storage. The robust storage characteristics support bulk procurement strategies, reducing per-unit costs and minimizing lot-to-lot variability in long-term research programs.

Peptide reagent storage Stability testing Bulk procurement

Boc-Leu-Gly-OH Optimal Deployment Scenarios: Where This Dipeptide Building Block Delivers Maximum Scientific and Economic Value


Boc-Strategy Solid-Phase Peptide Synthesis of Aggregating or Base-Sensitive Sequences

For peptides exceeding 15 residues that are prone to on-resin aggregation (e.g., sequences rich in Leu, Ile, Val, or Ala) or contain base-labile modifications (e.g., sulfated Tyr, phosphorylated Ser/Thr with unprotected phosphate), Boc-Leu-Gly-OH is the dipeptide building block of choice. Its acid-labile Boc group enables the use of Boc/Bzl SPPS, which employs TFA deprotection cycles that disrupt interchain hydrogen bonding more effectively than the piperidine cycles of Fmoc-SPPS, thereby improving coupling efficiency in 'difficult' sequences [1]. The dipeptide format reduces the number of TFA exposure cycles by half for the Leu-Gly segment, directly lowering cumulative acidolytic side-reaction risk. The orthogonal protection compatibility evidence (Section 3, Evidence Item 5) confirms that Boc-Leu-Gly-OH cannot be replaced by Fmoc-Leu-Gly-OH in this workflow without fundamentally redesigning the protection scheme.

Enzymatic Peptide Esterification and Fragment Condensation Catalyzed by Papain or Related Cysteine Proteases

When using immobilized papain for peptide esterification in organic media, the identity of the P2 residue critically controls reaction outcome. As demonstrated in Section 3, Evidence Item 1, Boc-Leu-Gly-OH (Leu at P2) undergoes clean esterification in 80% yield, whereas Boc-Gly-Leu-OH (Gly at P2) fails entirely. This makes Boc-Leu-Gly-OH the mandatory substrate for enzymatic synthesis of Leu-Gly-OR esters, which are valuable intermediates for semi-synthetic peptide and depsipeptide assembly. Procurement decisions for enzyme-catalyzed fragment condensation programs should explicitly specify Boc-Leu-Gly-OH rather than the sequence isomer to ensure productive biocatalytic turnover.

Stereospecific Synthesis of Cyclic Peptide Natural Products and Their Analogs

Natural cyclopeptides such as tentoxin, cyclosporins, and related fungal metabolites often contain Leu-Gly or Leu-Sar (sarcosine) motifs. The tentoxin case study in Section 3, Evidence Item 2 demonstrates that Boc-Leu-Gly-OH can serve as the cornerstone building block, delivering the target cyclopeptide in 60% overall yield—a benchmark that prior syntheses failed to achieve. The racemization resistance of the Boc-protected dipeptide (Section 3, Evidence Item 3) is particularly critical for cyclopeptide synthesis, where even minor epimerization can catastrophically reduce cyclization yield or produce inseparable diastereomeric mixtures. For medicinal chemistry programs exploring cyclic peptide scaffolds, Boc-Leu-Gly-OH provides a validated entry point with documented synthetic efficiency.

Multi-Gram to Kilogram Procurement for Long-Term Peptide Therapeutics Development Programs

Boc-Leu-Gly-OH's 3-year powder stability at -20°C (Section 3, Evidence Item 6) and consistent ≥99% HPLC purity specification (Section 3, Evidence Item 4) make it suitable for bulk procurement serving multi-year drug development campaigns. The combination of high purity and long shelf life reduces the frequency of re-qualification testing and minimizes the risk of supply-chain interruptions due to lot failures. Contract development and manufacturing organizations (CDMOs) synthesizing peptide active pharmaceutical ingredients (APIs) under cGMP can confidently stock this building block as a controlled inventory item, leveraging its stability to negotiate favorable volume pricing without compromising quality.

Quote Request

Request a Quote for (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.